4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound classified within the sulfonamide family. This compound features an ethoxy group, an oxoindoline moiety, and a benzenesulfonamide structure, which contribute to its unique chemical properties and potential biological activities. The compound is identified by the International Union of Pure and Applied Chemistry name 4-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide and has the CAS number 921836-50-2 .
The synthesis of 4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves several key steps:
The molecular formula for 4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is , with a molecular weight of approximately 359.40 g/mol. The compound's structure includes:
The InChI representation for this compound is:
This structural data indicates the compound's complexity and potential for diverse interactions with biological targets .
4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate in acidic medium for oxidation and sodium borohydride in methanol for reduction.
The mechanism of action for 4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with various biomolecules. This compound has been shown to exert significant effects on cellular processes through:
Research indicates that dosage effects vary significantly in animal models, suggesting a complex interaction with biological systems that warrants further investigation .
The physical properties of 4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide are influenced by its molecular structure:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has shown promise in various scientific applications:
Indole derivatives represent a privileged structural motif in drug discovery due to their ubiquitous presence in biologically active molecules and natural products. The indole nucleus, characterized by a benzene ring fused to a pyrrole ring, serves as a fundamental scaffold in numerous pharmacologically significant compounds. This structural framework demonstrates remarkable versatility in molecular interactions, enabling binding to diverse biological targets through multiple mechanisms. Indole-based compounds have demonstrated profound bioactivity across therapeutic areas, including oncology, neurology, and infectious disease management. Notable examples include the anticancer agent sunitinib, which inhibits multiple receptor tyrosine kinases, and the anti-inflammatory drug indomethacin, a cyclooxygenase inhibitor [3]. The intrinsic bioactivity of the indole scaffold stems from its ability to participate in hydrogen bonding interactions via the nitrogen atom, engage in π-π stacking through its aromatic systems, and exhibit appropriate molecular geometry for fitting into various enzyme binding pockets. Modifications at different positions on the indole ring, particularly the 3rd and 5th positions, significantly influence pharmacological properties and target specificity [3] [5]. The oxoindoline (isatin) variant, featuring a carbonyl group at the 2-position, enhances hydrogen-bonding capacity and introduces conformational constraints that improve target selectivity. This structural feature is present in several kinase inhibitors and anticancer agents under development [9].
Sulfonamides represent one of the oldest classes of synthetic antimicrobial agents, with Prontosil marking the beginning of the modern antibiotic era in the 1930s. The fundamental sulfonamide pharmacophore consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom, typically attached to an aromatic ring system. This configuration confers both structural stability and versatile hydrogen-bonding capabilities. Beyond their historical role as antibacterial agents that inhibit dihydropteroate synthase in folate biosynthesis, sulfonamides have expanded into numerous therapeutic areas through strategic chemical modifications [6] [8]. Contemporary medicinal applications exploit the ability of sulfonamides to inhibit diverse enzyme families, particularly carbonic anhydrases (relevant in glaucoma, epilepsy, and altitude sickness treatment) and tyrosine kinases (crucial in cancer therapeutics). Modern sulfonamide derivatives include celecoxib (COX-2 inhibitor for inflammation), sunitinib (multi-targeted receptor tyrosine kinase inhibitor for cancer), and zonisamide (anticonvulsant) [6] [10]. The structural adaptability of the sulfonamide group allows for extensive derivatization, enabling optimization of pharmacokinetic properties and target affinity. This flexibility has cemented sulfonamides as indispensable components in rational drug design across multiple therapeutic domains [7].
The molecular hybridization of indole and sulfonamide scaffolds represents an innovative strategy in drug design that leverages the complementary pharmacological properties of both structural elements. This conjugation aims to create novel chemical entities with enhanced target affinity, improved selectivity profiles, and multimodal mechanisms of action that may overcome limitations of single-scaffold drugs [9]. The hybrid compound 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide exemplifies this approach, incorporating a 2-oxoindoline moiety linked via sulfonamide bridge to a para-ethoxybenzenesulfonamide bearing additional methyl substituents. This specific molecular architecture is designed to synergize the kinase-modulating potential of the oxoindoline scaffold with the enzyme-inhibitory capacity characteristic of substituted benzenesulfonamides . The ethyl substitution at the indoline nitrogen may enhance membrane permeability, while the ethoxy and methyl groups on the benzenesulfonamide moiety potentially influence steric interactions with target proteins. Such hybrid molecules offer unique opportunities for targeting complex disease pathways, particularly in oncology, where multi-target approaches often demonstrate superior efficacy compared to single-target agents [7]. The conjugation strategy represents a frontier in developing novel therapeutic agents that address the limitations of conventional monotherapeutic approaches [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1